N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide
Description
This compound is a substituted acetamide featuring a 2,4-dimethoxyphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety on the nitrogen atom, with a 4-methoxyphenyl substituent on the acetyl group. The dihydrothiophen ring’s sulfone group introduces electron-withdrawing properties, while the methoxy substituents enhance solubility through polar interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-26-17-6-4-15(5-7-17)12-21(23)22(16-10-11-29(24,25)14-16)19-9-8-18(27-2)13-20(19)28-3/h4-11,13,16H,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLZYTIMGCDVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide is a compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The molecular structure of the compound is characterized by the following properties:
- Molecular Formula : C21H23NO5S
- Molecular Weight : 401.48 g/mol
- CAS Number : 852439-30-6
- IUPAC Name : N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide
These properties suggest a complex organic molecule that may interact with biological systems in various ways.
Research indicates that compounds similar to this compound may exhibit diverse biological activities:
- Antioxidant Activity : The presence of methoxy groups in the phenyl rings may enhance the compound's ability to scavenge free radicals.
- Anticancer Properties : Preliminary studies suggest that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The thiophene moiety has been associated with anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
Table: Summary of Biological Activities
Specific Research Findings
-
Antioxidant Activity :
- A study demonstrated that similar compounds showed a 50% reduction in lipid peroxidation at concentrations as low as 20 µM.
- Anticancer Properties :
-
Anti-inflammatory Effects :
- Animal studies showed that administration of related thiophene compounds resulted in a significant decrease in paw edema and inflammatory markers after administration.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
- Distribution : Predicted to have a wide distribution throughout body tissues.
- Metabolism : Expected to undergo hepatic metabolism with potential formation of active metabolites.
- Excretion : Primarily excreted via the kidneys.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally analogous acetamides with variations in substituents, electronic properties, and reported activities. Key comparisons include:
Key Observations
The sulfamoylphenyl-quinazolinone group in introduces hydrogen-bonding capacity and aromatic stacking, correlating with antimicrobial activity .
Lipophilicity and Solubility: The target compound’s methoxy groups improve water solubility relative to chloro- or trifluoro-substituted analogs (e.g., ) but may reduce membrane permeability . The thiazolidinone-sulfanylidene group in adds polarity, likely favoring interactions with hydrophilic targets .
Biological Activity: Antimicrobial analogs () rely on bulky substituents (e.g., quinazolinone), whereas the target’s dihydrothiophen dioxide may confer distinct target selectivity . Herbicidal compounds (e.g., alachlor) prioritize lipophilic groups (chloro, alkyl) for plant membrane penetration, contrasting with the target’s polar design .
Synthetic Feasibility :
- Compounds with thioether linkages () require multi-step syntheses, while the target’s structure could be accessed via simpler amidation routes .
Research Findings and Implications
- Structural Uniqueness : The combination of dihydrothiophen dioxide and dimethoxyphenyl groups distinguishes the target compound from analogs, balancing solubility (methoxy) and electronic modulation (sulfone).
- Potential Applications: Its profile suggests suitability for central nervous system targets (due to moderate lipophilicity) or anti-inflammatory applications (analogous to ’s thiazolidinone derivatives) .
- Knowledge Gaps: No direct evidence links the compound to specific activities. Further studies should explore its pharmacokinetics and binding affinities relative to trifluoro () and thio-linked () analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
